Introduction: The Rising Prominence of Strained Scaffolds
Introduction: The Rising Prominence of Strained Scaffolds
An In-Depth Technical Guide to Spiro[2.2]pentane-1-carboxylic Acid
In the landscape of modern organic chemistry and drug discovery, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged scaffolds.[1][2] Their inherent rigidity and well-defined exit vectors provide a unique platform for developing molecules that can interact with biological targets with high selectivity and efficacy.[3][4]
Among these, Spiro[2.2]pentane, the smallest spiro-connected cycloalkane, represents a pinnacle of strain and structural definition.[5] First synthesized in 1896, its derivatives are now recognized as intriguing building blocks in medicinal chemistry.[5] This guide focuses on a key derivative, Spiro[2.2]pentane-1-carboxylic Acid (CAS No. 17202-64-1), a versatile intermediate that serves as a gateway to more complex molecules for applications in pharmaceuticals and materials science.[6][7] Its highly strained dual cyclopropane framework imparts unique physicochemical properties and reactivity, making it a subject of significant interest for researchers aiming to explore novel chemical space.
Physicochemical and Structural Properties
Spiro[2.2]pentane-1-carboxylic acid is typically a white solid organic compound.[6][7] Its structure is defined by a central quaternary carbon atom that serves as the pivot for two fused cyclopropane rings. The carboxylic acid moiety is attached to one of these highly strained rings.
| Property | Value | Source |
| IUPAC Name | spiro[2.2]pentane-2-carboxylic acid | PubChem[8] |
| CAS Number | 17202-64-1 | PubChem[8] |
| Molecular Formula | C₆H₈O₂ | PubChem[8] |
| Molecular Weight | 112.13 g/mol | PubChem[8][9] |
| Appearance | White Solid | NINGBO INNO PHARMCHEM[6] |
| Canonical SMILES | C1CC12CC2C(=O)O | PubChem[8] |
Spectroscopic Characterization: A Guide to Identification
Accurate characterization is essential for verifying the integrity of Spiro[2.2]pentane-1-carboxylic Acid. The unique strained structure gives rise to a distinct spectroscopic signature.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is dominated by two key features: the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.[10][11]
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O-H Stretch: Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, the O-H stretch appears as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[12] This broad envelope frequently overlaps with the C-H stretching region.[12]
-
C=O Stretch: A sharp and very intense absorption characteristic of the carbonyl group in a carboxylic acid dimer is expected around 1700-1725 cm⁻¹.[11][12]
-
C-O Stretch: A medium intensity peak corresponding to the C-O single bond stretch is typically observed in the 1320-1210 cm⁻¹ region.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides clear indicators of the spiro[2.2]pentane framework.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically in the 10-12 ppm range. Its signal will disappear upon the addition of D₂O due to hydrogen-deuterium exchange.[12]
-
Alpha-Proton (-CH-COOH): The proton on the carbon bearing the carboxyl group will be deshielded by the electron-withdrawing effect of the carbonyl, resonating in the 2.0-3.0 ppm region.[13]
-
Cyclopropyl Protons: The remaining protons on the two cyclopropane rings are in a highly shielded environment and will appear significantly upfield, generally between 0.5 and 1.5 ppm. The complex splitting patterns will reflect the geminal and cis/trans coupling relationships within the rigid ring system.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing in the 160-180 ppm range.[12]
-
Spiro Carbon (Quaternary C): The central spiro carbon will be a singlet and is expected in the upfield region for quaternary carbons.
-
Cyclopropyl Carbons: The carbons of the cyclopropane rings will be found in the shielded region of the spectrum, typically between 10 and 40 ppm.
Synthesis Methodologies
A plausible synthetic approach can be visualized as a multi-step process. The causality behind this approach lies in building the strained system sequentially, often culminating in an intramolecular reaction to form the final spiro junction.
Experimental Protocol Outline (Conceptual):
-
Preparation of an Alkylidenecyclopropane: A suitable starting material, such as a cyclopropyl ketone, undergoes a Wittig-type reaction to generate an exocyclic double bond, forming an alkylidenecyclopropane.
-
Diastereoselective Cyclopropanation: The alkylidenecyclopropane is then subjected to a cyclopropanation reaction. Methods like the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) or the addition of a carbene (generated from a diazo compound) can be employed to form the second cyclopropane ring, creating the spiro[2.2]pentane core.[5] This step is often the most critical for establishing stereochemistry.
-
Hydrolysis to the Carboxylic Acid: If the precursor carries an ester or nitrile group, a final hydrolysis step under acidic or basic conditions is performed to yield the target Spiro[2.2]pentane-1-carboxylic Acid.
Applications in Research and Drug Development
The true value of Spiro[2.2]pentane-1-carboxylic Acid lies in its application as a rigid, three-dimensional building block.[3][6] Its unique structure is leveraged to impart specific conformational constraints on larger molecules, a highly desirable trait in drug design.
-
Scaffold for Novel Therapeutics: The spiro[2.2]pentane core serves as a non-aromatic, sp³-rich scaffold. Replacing traditional flat aromatic rings with such three-dimensional structures can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while also exploring new interactions with biological targets.[2][4]
-
Conformationally Constrained Analogues: It can be used to synthesize conformationally restricted analogues of known bioactive molecules or amino acids.[5] This rigidity helps in "locking" a molecule into a specific bioactive conformation, which can increase potency and reduce off-target effects.
-
Advanced Materials: The defined geometry and high strain energy of the spiropentane unit can be exploited in the synthesis of novel polymers and advanced materials with unique physical properties.[6]
Safety and Handling
According to GHS hazard statements, Spiro[2.2]pentane-1-carboxylic Acid is considered a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
Spiro[2.2]pentane-1-carboxylic Acid is more than just a chemical intermediate; it is a key that unlocks access to a class of highly strained, structurally defined molecules. Its rigid three-dimensional framework offers a compelling alternative to traditional flat scaffolds in medicinal chemistry and materials science. As synthetic methodologies become more robust and the demand for novel sp³-rich compounds grows, the importance of versatile building blocks like Spiro[2.2]pentane-1-carboxylic Acid is set to increase, paving the way for the next generation of innovative drugs and materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Spiro[2.2]pentane-1-carboxylic Acid in Modern Organic Synthesis.
- de Meijere, A., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society.
- PubChem. Spiro[2.2]pentane-1-carboxylic Acid.
- Pace, V., & Holzer, W. (2013). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Molecules, 18(9), 11096-11119.
- Biosynth. Spiro[2.2]pentane-1-carboxylic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Spiro[2.
- ChemicalBook. SPIRO[2.2]PENTANE-1-CARBOXYLIC ACID.
- PubChem. Spiro(2.2)pentane-1-carboxylic acid, 2-cyclopropyl-2-methyl-.
- Chemchart. Spiro[2.2]pentane-1-carboxylic Acid (17202-64-1).
- Sigma-Aldrich. Spiro[2.2]pentane-1-carboxylic acid.
- PubChem. Spiro[2.2]pentane-1-carboxylicacid, 1-amino-2-methylene-.
- Glinkerman, C. M., & Tambar, U. K. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 17(15), 3790–3793.
- Pérez-Vásquez, A., & Soriano-Moro, G. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(38), 23621-23641.
- PubMed. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.
- Bekhit, A. A., & Abdel-Aziem, T. (2010). Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. Molecules, 15(5), 3460-3476.
- ResearchGate. Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
- National Institutes of Health (NIH).
- Stepanovs, D., & Jirgensons, A. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3169.
- MDPI.
- MDPI. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents.
- Chemistry LibreTexts. 21.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
- Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Spiro[2.2]pentane-1-carboxylic Acid | C6H8O2 | CID 4379475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SPIRO[2.2]PENTANE-1-CARBOXYLIC ACID | 17202-64-1 [chemicalbook.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
